

Alvespimycin hydrochloride prostate cancer clinical activity

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Compound Focus: Alvespimycin Hydrochloride

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Alvespimycin at a Glance

The table below summarizes the core profile of Alvespimycin based on the search results.

Aspect	Description
Drug Name	Alvespimycin (17-DMAG) [1] [2]
Classification	Second-generation, benzoquinone ansamycin HSP90 inhibitor [3] [4] [2]
Mechanism of Action	Inhibits HSP90 by binding to its N-terminal ATP-binding domain. This disrupts the chaperone function, leading to the proteasomal degradation of oncogenic "client proteins" [1] [4] [2].
Developmental Status	Clinical development was halted in March 2008 due to an "unfavorable overall toxicity profile" [4].

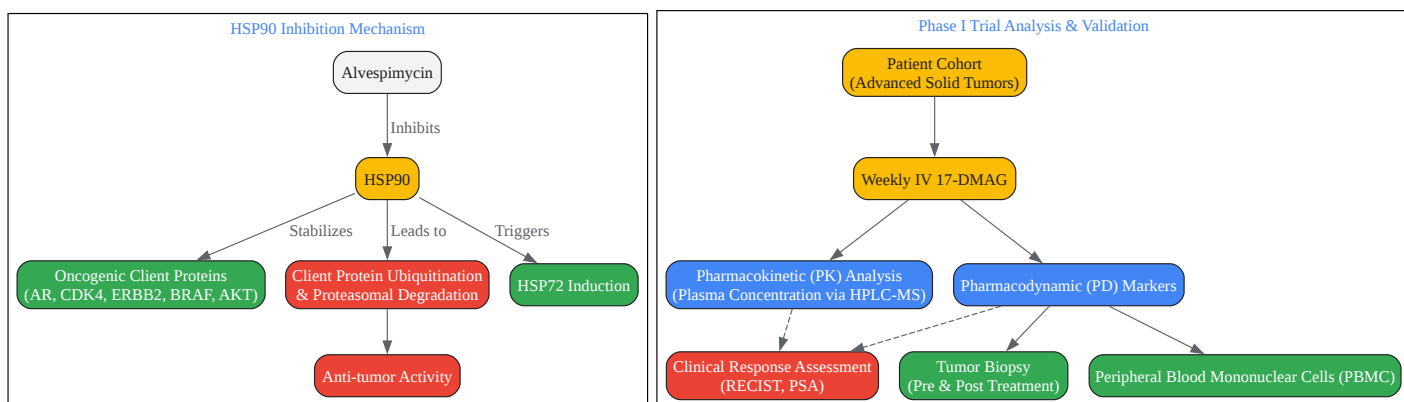
| **Relevant Clinical Activity** | • A **complete response** in one patient with castration-resistant prostate cancer (CRPC) lasting 124 weeks [1]. • **Stable disease** in another CRPC patient lasting 59 weeks [1]. |

Key Clinical Data and Experimental Protocols from Phase I Studies

The primary source of clinical data comes from a Phase I study (NCT00248521) designed to determine the drug's safety and a recommended Phase II dose [1].

- **Study Design:** The trial used a weekly intravenous dosing schedule in patients with advanced solid cancers. It featured an accelerated dose escalation design to find the maximum tolerated dose (MTD) and a planned de-escalation to define a biologically effective dose (BED) based on pharmacodynamic markers [1].
- **Patient Population:** The trial included 25 patients with various advanced solid tumors. Patients had to have an ECOG performance status of 0 or 1 and adequate organ function. Prior therapy (except for 17-AAG) was allowed if completed at least four weeks before the study [1].
- **Dosing and Administration:** The recommended Phase II dose was established at **80 mg/m² weekly, IV**. The drug was administered over one hour [1].
- **Pharmacodynamic Assessment:** To confirm target engagement, sequential tumor biopsies were mandatory in some cohorts. Inhibition of HSP90 was defined by a molecular signature:
 - **Induction of HSP72** (Heat Shock Protein 72) [1].
 - **Depletion of client proteins** such as CDK4 and ERBB2 [1].
 - **Methodology:** These changes were measured in peripheral blood mononuclear cells (PBMCs) and paired tumor biopsy samples using validated assays. In PBMCs, significant HSP72 induction was detected at doses ≥ 20 mg/m² [1].
- **Pharmacokinetic Sampling:** Blood samples were collected extensively during the first treatment cycle (pre-dose, during infusion, and up to 96 hours post-infusion). Plasma concentrations of 17-DMAG were analyzed using high-performance liquid chromatography-mass spectroscopy (HPLC-MS). The data showed that AUC and C_{max} increased proportionally with doses up to 80 mg/m² [1].

The following diagram illustrates the core mechanism of action of HSP90 inhibitors like Alvospimycin and the subsequent experimental workflow used in the Phase I trial to verify its activity.



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Interpretation and Context for Researchers

- **Clinical Significance of Reported Activity:** The reported complete and stable responses in prostate cancer were observed in a small number of patients within a Phase I trial, which is primarily designed to assess safety and dosing, not efficacy. These findings were promising but did not lead to confirmatory Phase II or III trials in prostate cancer [1] [3].
- **Toxicity as a Limiting Factor:** The development of Alvespimycin was discontinued primarily due to its toxicity profile. Although the 80 mg/m² dose was deemed the maximum tolerated dose for Phase II studies, higher doses caused severe toxicities, including one treatment-related death at 106 mg/m². Common adverse events involved the gastrointestinal tract, liver, and eyes [1] [4].
- **Comparison with Other HSP90 Inhibitors:** As a second-generation ansamycin, Alvespimycin was developed to overcome the limitations of the first-generation drug Tanespimycin (17-AAG). It offered greater water solubility and oral bioavailability [3] [4] [2]. However, both drugs shared a benzoquinone

moiety, which is implicated in mechanistic complexities and toxicities, ultimately hindering their clinical advancement [3] [4].

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References

1. A Phase I study of the Heat Shock Protein 90 inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. Alveospimycin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Heat shock protein 90 inhibitors in the treatment of cancer [pmc.ncbi.nlm.nih.gov]
4. Alveospimycin - an overview | ScienceDirect Topics [sciencedirect.com]

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